

# Application Note: High-Resolution Gas Chromatography (HRGC) for PCB 193 Analysis

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## Compound of Interest

Compound Name:	2,3,3',4',5,5',6- Heptachlorobiphenyl
CAS No.:	69782-91-8
Cat. No.:	B1596461

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## Abstract

This application note details the definitive protocol for the separation and quantification of PCB 193 using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). While often overshadowed by "dioxin-like" congeners, PCB 193 is a critical analyte for accurate total PCB mass determination and environmental source apportionment.<sup>[1]</sup> This guide addresses the specific challenge of chromatographic co-elution on standard 5% phenyl phases and prescribes a validated workflow using the SPB-Octyl stationary phase, consistent with EPA Method 1668C.

## Introduction & Scientific Context

### The Analyte: PCB 193

PCB 193 is a heptachlorobiphenyl with the IUPAC structure **2,3,3',4',5,5',6-Heptachlorobiphenyl**.<sup>[1][2]</sup>

- Chemical Formula: C<sub>12</sub>H<sub>3</sub>Cl<sub>7</sub><sup>[1][3][4][5]</sup>

- Chlorine Substitution: Di-ortho (Positions 2, 6).[1]
- Toxicity Classification: Unlike the non-ortho (coplanar) PCBs (e.g., PCB 126, 169), PCB 193 possesses two ortho-chlorines, preventing the planar conformation required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). Therefore, it is not assigned a WHO Toxic Equivalency Factor (TEF) [1].[1]
- Significance: Accurate quantitation is essential for "Total PCB" summation and forensic fingerprinting of Aroclor mixtures (e.g., Aroclor 1254/1260) in sediment and tissue samples. [1]

## The Analytical Challenge: Co-Elution

On standard non-polar columns (e.g., DB-5MS, HP-5), PCB 193 elutes in a crowded window of heptachlorobiphenyls. It frequently co-elutes with or elutes extremely close to PCB 191 and PCB 190, leading to positive bias in quantitation if not properly resolved [2].

Resolution Strategy: This protocol utilizes an SPB-Octyl column (or equivalent bonded poly(50% n-octyl/50% methyl siloxane) phase).[6] This phase provides unique shape selectivity that resolves PCB 193 from its isobaric interferences, a critical requirement for compliance with EPA Method 1668C [3].[1]

## Methodology & Instrumentation

### Instrumentation Configuration

The system must meet the performance criteria of EPA Method 1668C.[1]

Component	Specification	Rationale
GC System	Agilent 7890B / 8890 or equivalent	High retention time stability required (< ±2 sec).
Detector	Magnetic Sector HRMS (Resolution ≥ 10,000)	Eliminates matrix interferences (e.g., PCDEs) sharing nominal mass.[1]
Injector	Split/Splitless (S/SL)	Operated in Splitless mode for maximum sensitivity.
Carrier Gas	Helium (99.999% purity)	Constant flow mode (1.2 mL/min) for optimal separation.

## Column Selection

The choice of stationary phase is the single most critical variable for PCB 193.[1]

- Primary Column:SPB-Octyl (30 m × 0.25 mm ID × 0.25 μm film).
  - Why: Resolves PCB 193 from PCB 191/190.
- Confirmatory Column:DB-1 or DB-XLB.
  - Note: Only required if the primary column shows ambiguous peak ratios.[1]

## Mass Spectrometry Parameters (SIM Mode)

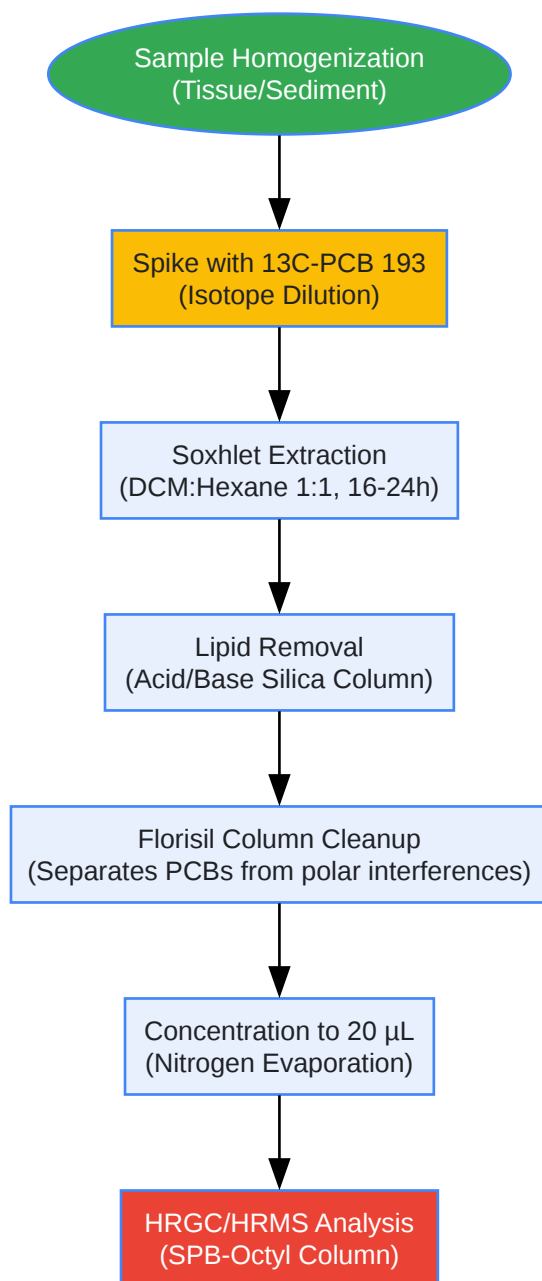
Acquisition is performed in Selected Ion Monitoring (SIM) mode.

Ion Type	m/z (Exact Mass)	Purpose
Native PCB 193 (M+)	391.8054	Quantitation
Native PCB 193 (M+2)	393.8025	Confirmation (Ratio 1.04)
<sup>13</sup> C-PCB 193 (M+)	403.8457	Internal Standard (Quantitation)
<sup>13</sup> C-PCB 193 (M+2)	405.8427	Internal Standard (Confirmation)

## Experimental Protocol

### Sample Preparation Workflow

This workflow is designed to remove lipids and interfering chlorinated compounds while conserving PCB 193.[\[1\]](#)



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Figure 1: Optimized Sample Preparation Workflow for PCB 193 Analysis.

## Step-by-Step Procedure

### Step 1: Spiking (Isotope Dilution)

- Weigh 10 g of sample (wet weight).

- Spike directly with 2 ng of  $^{13}\text{C}_{12}$ -PCB 193 (Wellington Laboratories or Cambridge Isotope Labs).
- Scientific Integrity: Spiking before extraction allows the  $^{13}\text{C}$ -analog to correct for all losses during extraction and cleanup (Self-Validating System).

#### Step 2: Extraction

- Extract using Soxhlet (Dean-Stark if water determination is needed) with DCM:Hexane (1:1) for 18 hours.
- Note: PCB 193 is lipophilic ( $\log K_{ow} \sim 7.5$ ); thorough solvent contact is essential.[\[1\]](#)

#### Step 3: Cleanup (Multi-Stage)

- Acid/Base Silica: Pass extract through a column containing layers of 44%  $\text{H}_2\text{SO}_4$ -silica and 33% NaOH-silica.[\[1\]](#) This oxidizes lipids and phenols.[\[1\]](#)
- Florisil: Load hexane extract onto activated Florisil. Elute PCBs with 100% Hexane (F1 fraction).[\[1\]](#)
  - Critical: PCB 193 elutes in the first non-polar fraction.[\[1\]](#) Do not discard!

#### Step 4: Instrumental Analysis

- Inject 1  $\mu\text{L}$  splitless at 270°C.
- Oven Program (SPB-Octyl):
  - 75°C (2 min hold)
  - 15°C/min to 150°C
  - 2.5°C/min to 290°C (1 min hold)
- Result: PCB 193 will elute between PCB 180 and PCB 191.[\[1\]](#)

## Results & Discussion

## Chromatographic Resolution

The SPB-Octyl column provides the necessary separation factors (

) to resolve the critical heptachlorobiphenyl cluster.<sup>[1]</sup>

Congener	Retention Time (min)*	Resolution (Rs) on SPB-Octyl	Resolution (Rs) on DB-5MS
PCB 191	34.12	--	--
PCB 193	34.45	> 1.2 (Baseline)	< 0.5 (Co-elution)
PCB 190	34.60	> 1.0	< 0.8

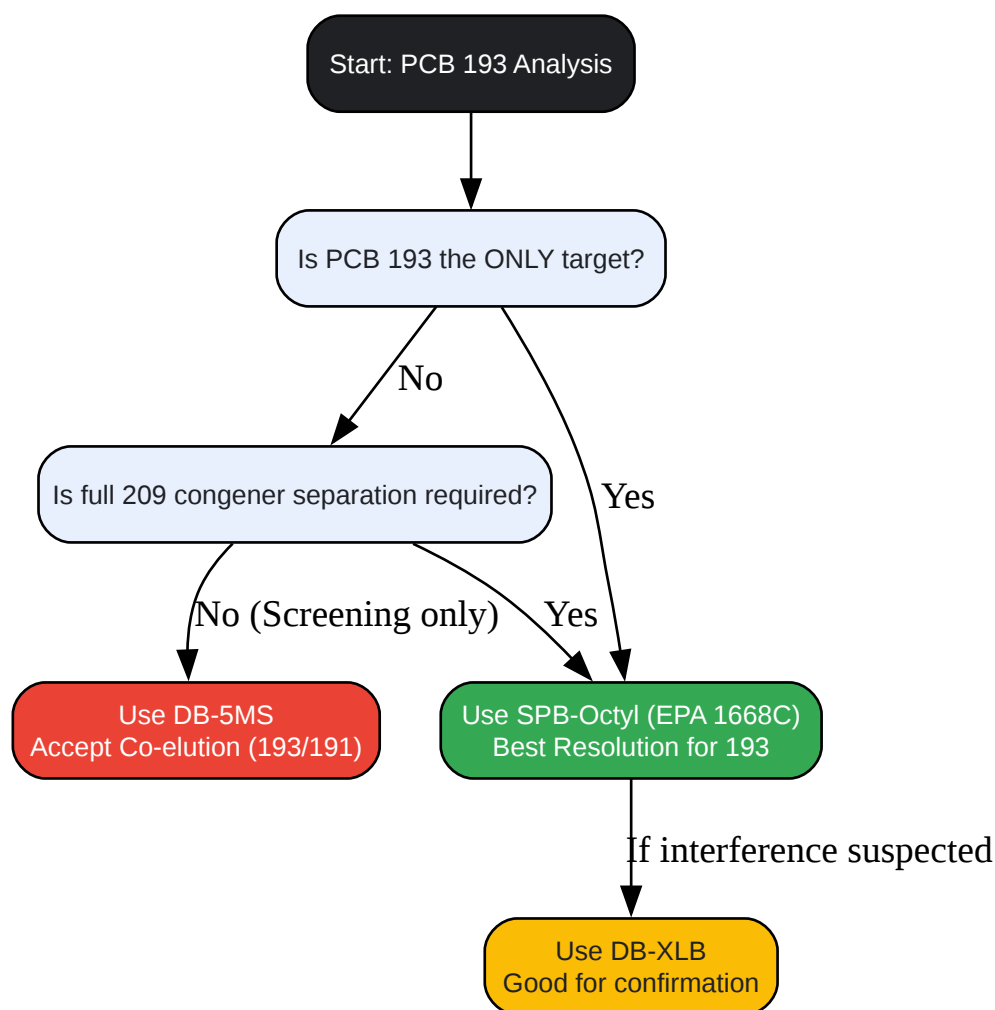
\*Retention times are illustrative and system-dependent.

## Quality Control Criteria (Self-Validating)

To ensure trustworthiness, every batch must meet these criteria:

- Isotope Recovery: The recovery of <sup>13</sup>C-PCB 193 must be between 25% and 150%.<sup>[1]</sup>
- Ion Abundance Ratio: The ratio of m/z 391.80/393.80 must be within ±15% of the theoretical value (1.04).
- Signal-to-Noise: > 10:1 for the lowest calibration standard (CS1).

## Column Decision Tree



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Figure 2: Column Selection Decision Tree for PCB 193.

## References

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- Wellington Laboratories. (2025).[1] Certified Reference Materials for Native and Mass-Labelled PCBs.[1] [Link](#)

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## Sources

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